molecular formula C11H16N2OS B12533931 4-Ethoxy-2-methylbenzyl carbamimidothioate CAS No. 805190-37-8

4-Ethoxy-2-methylbenzyl carbamimidothioate

Cat. No.: B12533931
CAS No.: 805190-37-8
M. Wt: 224.32 g/mol
InChI Key: DKARWKXECLBHAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethoxy-2-methylbenzyl carbamimidothioate is an organic compound with a complex structure that includes an ethoxy group, a methyl group, and a carbamimidothioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-2-methylbenzyl carbamimidothioate typically involves the reaction of 4-ethoxy-2-methylbenzyl chloride with thiourea under basic conditions. The reaction proceeds through nucleophilic substitution, where the chloride is replaced by the thiourea, forming the carbamimidothioate group. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality. The use of automated systems also reduces the risk of human error and increases production efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-2-methylbenzyl carbamimidothioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the carbamimidothioate group to a thiol or an amine.

    Substitution: The ethoxy and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. These reactions are typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents like tetrahydrofuran.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides, with catalysts such as palladium or copper to facilitate the reaction.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-Ethoxy-2-methylbenzyl carbamimidothioate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Ethoxy-2-methylbenzyl carbamimidothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamimidothioate group can form covalent bonds with active site residues, inhibiting enzyme activity. This interaction can disrupt normal cellular processes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl carbamimidothioate: Similar structure but lacks the ethoxy and methyl groups.

    Ethyl carbamimidothioate: Similar structure but lacks the methyl group.

    Benzyl carbamimidothioate: Similar structure but lacks the ethoxy group.

Uniqueness

4-Ethoxy-2-methylbenzyl carbamimidothioate is unique due to the presence of both ethoxy and methyl groups, which can influence its reactivity and interaction with biological targets. These functional groups can also affect the compound’s solubility and stability, making it suitable for specific applications that other similar compounds may not be able to fulfill.

Properties

CAS No.

805190-37-8

Molecular Formula

C11H16N2OS

Molecular Weight

224.32 g/mol

IUPAC Name

(4-ethoxy-2-methylphenyl)methyl carbamimidothioate

InChI

InChI=1S/C11H16N2OS/c1-3-14-10-5-4-9(8(2)6-10)7-15-11(12)13/h4-6H,3,7H2,1-2H3,(H3,12,13)

InChI Key

DKARWKXECLBHAG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)CSC(=N)N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.